N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine is an organic compound notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and is functionalized with a dimethoxybenzyl group.
This compound can be classified under the category of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The specific structure of N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.
The synthesis of N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine typically involves several key steps:
These reactions typically require careful control of temperature and pH to optimize yields and minimize by-products.
The molecular formula for N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine is .
The structure can be represented using SMILES notation as COC1=C(C(=C(C=C1)OC)CCN=C(N)N)C.
N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine can participate in various chemical reactions due to its functional groups:
The physical properties of N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine include:
Chemical properties may include:
N-(2,3-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine has potential applications in:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: